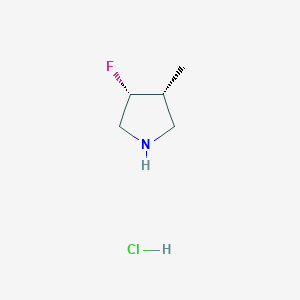

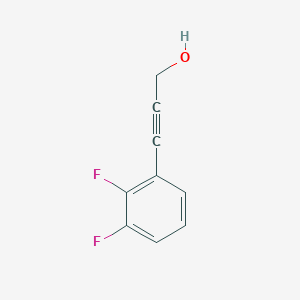

![molecular formula C23H22N6O2 B2683846 9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione CAS No. 921549-05-5](/img/structure/B2683846.png)

9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One notable route is the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established through spectral data, elemental analyses, and alternative synthetic routes.

Molecular Structure Analysis

Compound X’s molecular formula is C~10~H~14~O . Its IUPAC Standard InChI is: InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3 . The compound exhibits a complex arrangement of aromatic rings, heterocyclic moieties, and substituents. Further elucidation of its three-dimensional structure and conformational features is essential for understanding its properties.

Applications De Recherche Scientifique

Second Coordination Sphere in Metal Aquacomplexes

The study by Maldonado et al. (2009) explores the interaction of purine derivatives with divalent cations, resulting in solids with well-defined hydrogen bond networks. This research highlights the importance of second-sphere interactions in the formation of superstructures, potentially relevant for understanding the coordination chemistry of similar triazolo purine derivatives Maldonado, Quirós, Salas, & Rodrı́guez-Diéguez, 2009.

Anticancer and Biological Evaluations

Sucharitha et al. (2021) synthesized novel fused triazolo pyrrolo purine derivatives, showing potent anti-proliferative activity against human cancer cell lines. This indicates the potential of triazolo purine derivatives in developing anticancer agents Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021.

Ashour et al. (2012) explored new triazino and triazolo purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities. Their findings contribute to the understanding of the therapeutic potential of purine derivatives in treating various diseases Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012.

Green Chemistry Synthesis Approaches

Karami et al. (2015) developed an environmentally friendly synthesis of triazolo pyrimidine diones, emphasizing green chemistry principles. This approach underlines the importance of sustainable methods in chemical synthesis Karami, Farahi, & Banaki, 2015.

Antimicrobial Activity

Govori (2017) reported the synthesis of triazole compounds containing a purine moiety, which were screened for antibacterial activity. This research suggests the potential use of purine derivatives as antimicrobial agents Govori, 2017.

Propriétés

IUPAC Name |

5-[(2,5-dimethylphenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-13-6-9-16(10-7-13)19-25-26-22-28(12-17-11-14(2)5-8-15(17)3)18-20(30)24-23(31)27(4)21(18)29(19)22/h5-11H,12H2,1-4H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWXREJLDGWCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

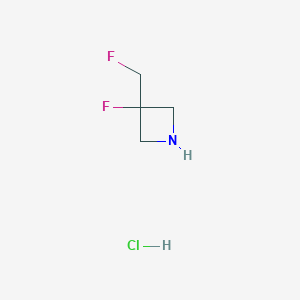

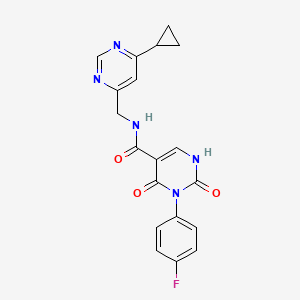

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)

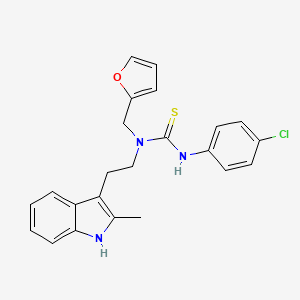

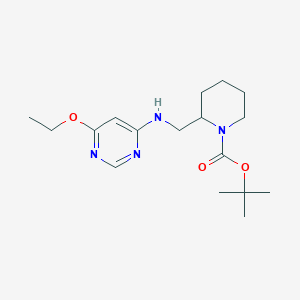

![1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2683767.png)

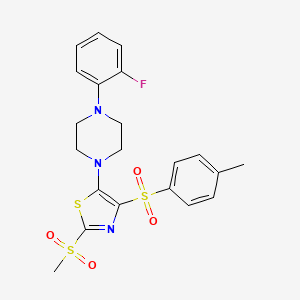

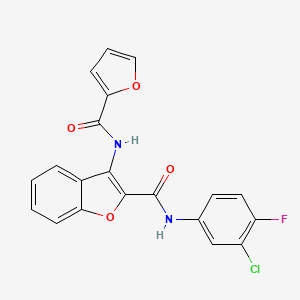

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)